molecular formula C10H14N6 B2542624 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1174871-13-6

1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2542624
CAS No.: 1174871-13-6
M. Wt: 218.264
InChI Key: CMCWGACEOVGRSQ-UHFFFAOYSA-N
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Description

1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine typically involves a multi-step process. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor. This binding effectively inhibits necroptosis, a form of programmed cell death, thereby mitigating necroptosis-related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine stands out due to its dual ring structure, combining both pyrrolo[2,1-c][1,2,4]triazole and pyrazole rings. This unique structure contributes to its specific binding affinity and inhibitory activity against RIPK1, making it a promising candidate for further research and development in medicinal chemistry and related fields.

Properties

IUPAC Name

1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-7-5-8(11)14-16(7)6-10-13-12-9-3-2-4-15(9)10/h5H,2-4,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCWGACEOVGRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN=C3N2CCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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